molecular formula C23H21N3O4S B6433109 6-(3-methoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol CAS No. 1040636-59-6

6-(3-methoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol

Cat. No.: B6433109
CAS No.: 1040636-59-6
M. Wt: 435.5 g/mol
InChI Key: HQIFNPANIGVULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-(3-methoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol is a pyrimidine derivative featuring a 4-hydroxypyrimidine core substituted with a 3-methoxyphenyl group at position 6 and a sulfanyl-linked 1,3-oxazole moiety at position 2. The oxazole ring is further substituted with a 4-methoxyphenyl group and a methyl group at positions 2 and 5, respectively. Its molecular formula is C₂₃H₂₀N₄O₄S, with a molecular weight of 460.49 g/mol (calculated).

Properties

IUPAC Name

4-(3-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4S/c1-14-20(24-22(30-14)15-7-9-17(28-2)10-8-15)13-31-23-25-19(12-21(27)26-23)16-5-4-6-18(11-16)29-3/h4-12H,13H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIFNPANIGVULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several pyrimidine and oxazole derivatives. Key analogues include:

Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound Pyrimidin-4-ol 6-(3-methoxyphenyl), 2-(oxazolylmethyl-sulfanyl) 460.49 Dual methoxy groups, oxazole-sulfanyl bridge
2-({[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-Oxadiazol-5-yl]Methyl}Sulfanyl)-6-(3-Methoxyphenyl)Pyrimidin-4-ol (ID: G807-0574) Pyrimidin-4-ol 6-(3-methoxyphenyl), 2-(1,2,4-oxadiazolylmethyl-sulfanyl) 436.44 Benzodioxol substituent, oxadiazole ring
6-((2R)-3-(2,4-Difluorophenyl)-3-Hydroxy-4-(1H-1,2,4-Triazol-1-yl)Butan-2-yl)-5-Fluoropyrimidin-4-ol Pyrimidin-4-ol 5-fluoro, 6-(triazole-containing side chain) ~420 (estimated) Fluorine substitution, triazole side chain
4-(4-Methyl-2-(Methylamino)Thiazol-5-yl)-2-((4-Methyl-3-(Morpholinosulfonyl)Phenyl)Amino)Pyrimidine-5-Carbonitrile Pyrimidine-carbonitrile Thiazole ring, morpholinosulfonyl group ~480 (estimated) Carbonitrile group, sulfonamide linkage
6-(4-Methoxyphenyl)-2-[(4,6,7-Trimethyl-2-Quinazolinyl)Amino]-4(3H)-Pyrimidinone Pyrimidinone 4-methoxyphenyl, quinazolinylamino group 408.43 Quinazoline substitution, pyrimidinone core

Key Observations :

  • Substituent Diversity : The target compound’s oxazole-sulfanyl bridge distinguishes it from analogues with oxadiazole (e.g., G807-0574) or thiazole (e.g., ) rings. These differences influence electronic properties and steric bulk, which may affect binding affinity in biological systems.
  • Methoxy Groups : The dual methoxy substituents (3- and 4-positions) are unique compared to fluorinated or carbonitrile-containing analogues (e.g., and ), suggesting distinct solubility and metabolic stability profiles.
  • Core Modifications: Pyrimidin-4-ol vs. pyrimidinone () cores alter hydrogen-bonding capabilities, which are critical for interactions with biological targets .

Physicochemical Properties

  • Solubility : The target compound’s methoxy groups enhance lipophilicity compared to fluorinated analogues (e.g., ), but the hydroxyl group at C4 may improve aqueous solubility relative to carbonitrile derivatives ().
  • Molecular Weight : At 460.49 g/mol, the compound falls within the acceptable range for drug-like molecules, though slightly larger than G807-0574 (436.44 g/mol) .

Crystallographic Insights

  • These tools enable precise determination of bond lengths and angles, critical for confirming the sulfanyl-oxazole linkage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.